Sulopenem etzadroxil is a prodrug of sulopenem, which is a synthetic penem antibiotic. It is specifically designed to treat uncomplicated urinary tract infections caused by resistant pathogens. The compound is administered orally and is combined with probenecid, which inhibits renal excretion and enhances the bioavailability of sulopenem. The chemical name for sulopenem etzadroxil is 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio]-, (2-ethyl-1-oxobutoxy)methyl ester, (5R,6S)-, with a molecular weight of 477.61 g/mol .
Sulopenem etzadroxil falls under the classification of beta-lactam antibiotics, specifically within the penem class. This compound is notable for its stability against various beta-lactamases produced by resistant bacteria, making it a valuable option in treating infections caused by multidrug-resistant organisms . It has been developed through extensive research and clinical trials to ensure its efficacy and safety in treating urinary tract infections .
The synthesis of sulopenem etzadroxil involves several steps that typically include the formation of the core thiopenem structure followed by modifications to enhance its pharmacokinetic properties. The process starts with the formation of the bicyclic core, which is then functionalized to introduce the necessary substituents for activity against bacteria. Specific methods may include:
The molecular structure of sulopenem etzadroxil can be represented as follows:
The structure can be visualized using chemical drawing software or databases that support structural representations.
Sulopenem etzadroxil undergoes various chemical reactions in biological systems:
The mechanism of action for sulopenem involves its binding to penicillin-binding proteins within bacterial cells:
Sulopenem etzadroxil exhibits several notable physical and chemical properties:
Sulopenem etzadroxil is primarily used in clinical settings for:
Penem antibiotics represent a distinct subclass of β-lactam compounds characterized by a sulfur atom at position 1 of the bicyclic core and a C2–C3 double bond that enhances β-lactam ring reactivity. Unlike naturally occurring carbapenems, penems are fully synthetic hybrids combining structural elements of penicillins (thiazolidine ring) and cephalosporins (double bond conjugation). This molecular design confers greater stability against bacterial dehydropeptidase-1 (DHP-1) and extended-spectrum β-lactamases (ESBLs) [4] [9].
The first penem, discovered by Woodward in the 1970s, initiated a new antibiotic category with broad-spectrum activity. Penems are categorized into five subclasses based on C3 side chains: alkylpenems, arylpenems, aminopenems, oxypenems, and thiopenems. Ulopenem etzadroxil (originally designated CP-70,429) emerged from Pfizer's research in the 1980s as a thiopenem with superior urinary excretion and stability profiles compared to earlier analogs. Development was revitalized in 2015 when Iterum Therapeutics licensed the compound, advancing it through clinical trials [1] [5] [8].
Table 1: Evolution of Key Penem-Class Antibiotics
Compound | Structural Subclass | Development Timeline | Key Innovations |
---|---|---|---|
Faropenem | Arylpenem | 1990s (Japan) | First oral penem; stability against staphylococcal β-lactamases |
Sulopenem (Ulopenem) | Thiopenem | 1980s (Pfizer); 2015 (Iterum) | Dual IV/oral formulation; activity against fluoroquinolone-resistant Enterobacterales |
Tebipenem pivoxil | Alkylpenem | 2000s (Japan) | Pediatric indication; pivoxil prodrug for enhanced absorption |
Ulopenem etzadroxil demonstrates potent activity against Gram-negative pathogens expressing resistance mechanisms that inactivate conventional β-lactams:
The molecular basis for this activity involves:
Table 2: Resistance Mechanisms Affecting Ulopenem Etzadroxil
Resistance Mechanism | Effect on Ulopenem | Clinical Relevance |
---|---|---|
ESBL Production (CTX-M, TEM) | Minimal impact (MIC ≤0.25 mg/L) | Retains activity where cephalosporins fail |
AmpC β-Lactamases | Stable (no significant MIC change) | Effective against Enterobacter spp. |
Porin Loss (OmpF/OmpK36) | 4-8x MIC increase in K. pneumoniae | Contributes to treatment failure |
Efflux Pump Overexpression | Variable (2-4x MIC increase) | More significant in P. aeruginosa |
Carbapenemase Production (KPC, NDM) | High-level resistance (MIC >8 mg/L) | Not recommended |
Structural and Physicochemical PropertiesUlopenem etzadroxil differs fundamentally from carbapenems:
Spectrum and PharmacokineticsCompared to carbapenems, ulopenem etzadroxil displays distinctive microbiological and pharmacokinetic profiles:
Table 3: Comparative Activity Against Key Pathogens (MIC₉₀, mg/L)
Pathogen | Ulopenem | Ertapenem | Meropenem | Imipenem |
---|---|---|---|---|
E. coli (ESBL+) | 0.12 | 0.06 | 0.03 | 0.5 |
K. pneumoniae (ESBL+) | 0.25 | 0.12 | 0.06 | 1.0 |
MSSA | 0.5 | 2.0 | 0.5 | 0.12 |
B. fragilis | 0.5 | 0.5 | 0.25 | 0.5 |
P. aeruginosa | >8 | >8 | 2 | 2 |
Data compiled from in vitro studies [1] [4] [9].
Clinical Efficacy BenchmarksIn the REASSURE trial (NCT05584657), ulopenem etzadroxil/probenecid demonstrated non-inferiority to amoxicillin-clavulanate for amoxicillin-susceptible uropathogens (61.7% vs 55.0%; difference 6.7%, 95% CI 0.3–13.0) [7]. However, unlike carbapenems, it is not indicated for complicated UTIs due to higher asymptomatic bacteriuria rates in phase III trials (SURE-2: 67.8% success vs ertapenem’s 73.9%) [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7